Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester
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Overview
Description
Cyclopropyl-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a cyclopropyl group, a piperidine ring, and a carbamic acid ester, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the cyclopropyl group and the carbamic acid ester. Common synthetic routes include:
Formation of the Piperidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or cyclopropyl carbenes.
Formation of the Carbamic Acid Ester: This step involves the reaction of the piperidine derivative with benzyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropyl-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropyl-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
- Cyclopropyl-[®-1-(2-hydroxy-ethyl)-morpholin-3-yl]-carbamic acid benzyl ester
Uniqueness
Cyclopropyl-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring provides a rigid structure, while the cyclopropyl group adds strain and reactivity, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
benzyl N-cyclopropyl-N-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c21-12-11-19-10-4-7-17(13-19)20(16-8-9-16)18(22)23-14-15-5-2-1-3-6-15/h1-3,5-6,16-17,21H,4,7-14H2/t17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKFWGKRCHJUPE-QGZVFWFLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCO)N(C2CC2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CCO)N(C2CC2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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